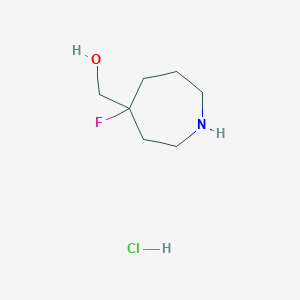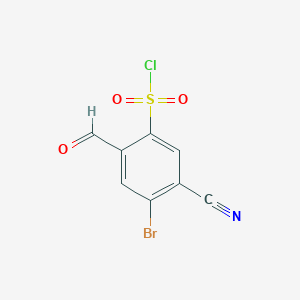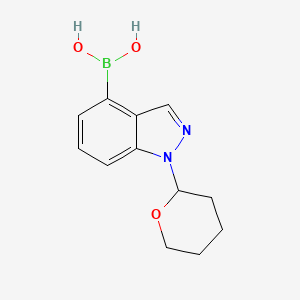
2,6-Dibromo-3,4-difluorophenylacetonitrile
Overview
Description
2,6-Dibromo-3,4-difluorophenylacetonitrile (DBDFPA) is an organofluorine compound that has been widely studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of a variety of bioactive molecules, and has been used in the synthesis of a number of biologically active compounds. In addition, DBDFPA has been studied for its potential as a catalyst in a number of reactions, and has been shown to be effective in the formation of 1,2-difluoroethylene and other organofluorines.
Scientific Research Applications
2,6-Dibromo-3,4-difluorophenylacetonitrile has been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used in the synthesis of a number of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 2,6-Dibromo-3,4-difluorophenylacetonitrile has also been used in the synthesis of compounds with antifungal and antibacterial activity. In addition, 2,6-Dibromo-3,4-difluorophenylacetonitrile has been studied for its potential as a catalyst in a number of reactions, including the formation of 1,2-difluoroethylene and other organofluorines.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4-difluorophenylacetonitrile is not well understood. However, it is believed that the reaction of bromobenzene with 3,4-difluorobenzaldehyde is mediated by the formation of a bromonium ion, which is then attacked by the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Dibromo-3,4-difluorophenylacetonitrile have not been extensively studied. However, it has been reported to have antifungal and antibacterial activity, as well as inhibitory activity against the enzyme acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-Dibromo-3,4-difluorophenylacetonitrile in laboratory experiments include its low cost, ease of synthesis, and versatility as a building block for the synthesis of a variety of compounds. The main limitation of using 2,6-Dibromo-3,4-difluorophenylacetonitrile in laboratory experiments is its lack of reactivity with some substrates, which can lead to low yields of the desired product.
Future Directions
A number of potential future directions for the use of 2,6-Dibromo-3,4-difluorophenylacetonitrile include further research into its potential applications in the fields of medicinal chemistry and materials science, as well as its potential as a catalyst in a number of reactions. Additionally, further research into the biochemical and physiological effects of 2,6-Dibromo-3,4-difluorophenylacetonitrile could lead to the development of new drugs and other therapeutic agents. Furthermore, the development of new synthetic methods for the production of 2,6-Dibromo-3,4-difluorophenylacetonitrile could lead to improved yields and reaction times. Finally, further research into the mechanism of action of 2,6-Dibromo-3,4-difluorophenylacetonitrile could lead to the development of more efficient and selective catalysts for the formation of organofluorines.
properties
IUPAC Name |
2-(2,6-dibromo-3,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)7(10)4(5)1-2-13/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKWUMOHBNBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CC#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















